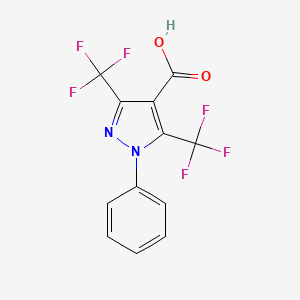
1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H6F6N2 . It is also known by other names such as Bistrifluorometylphenylpyrazole and 1-Phenyl-3,5-bis(trifluoroMethyl)-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. This ring is substituted with a phenyl group and two trifluoromethyl groups .Applications De Recherche Scientifique
Nonlinear Optical Properties
- The synthesis and structural analysis of similar compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, indicate their potential in nonlinear optical applications due to the small energy gap between frontier molecular orbitals, as studied by Tamer et al. (2015) in their work published in "Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy" (Tamer et al., 2015).
Synthesis and Characterization
- Research by Viveka et al. (2016) focused on the experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting the importance of such derivatives in understanding molecular interactions and properties, as published in "Research on Chemical Intermediates" (Viveka et al., 2016).
Green Chemistry Applications
- Mosaddegh et al. (2010) utilized cellulose sulfuric acid, an environmentally friendly biopolymer, for the synthesis of pyrazole derivatives, demonstrating the role of such compounds in sustainable chemistry. This was published in the "Journal of The Chilean Chemical Society" (Mosaddegh et al., 2010).
Antibacterial Applications
- The antibacterial properties of 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives have been extensively studied. For example, Hansa et al. (2021) synthesized a series of these derivatives, which showed significant antibacterial activity against Gram-positive bacteria, as reported in the "European journal of medicinal chemistry" (Hansa et al., 2021).
Catalytic Applications
- The compound's derivatives have also been utilized in catalytic applications. Wang et al. (2018) explored the use of related compounds in catalyzing dehydrative amidation between carboxylic acids and amines, as found in their publication in "Chemical communications" (Wang et al., 2018).
Nonlinear Optical Materials
- Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives of the compound , which were found to be potential nonlinear optical materials, as mentioned in the "Arabian Journal of Chemistry" (Chandrakantha et al., 2013).
Corrosion Inhibition
- Singh et al. (2020) investigated the green synthesis of pyrazol derivatives for the corrosion mitigation of N80 steel in acidizing environments, showcasing the compound's derivatives' potential in industrial applications, as reported in the "Journal of Molecular Structure" (Singh et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-phenyl-3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O2/c13-11(14,15)8-7(10(21)22)9(12(16,17)18)20(19-8)6-4-2-1-3-5-6/h1-5H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECJVGYDHQSYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



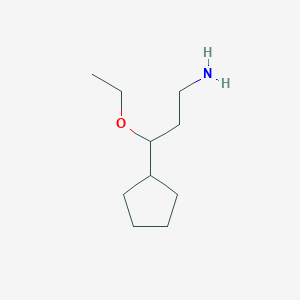
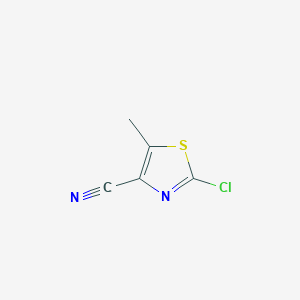

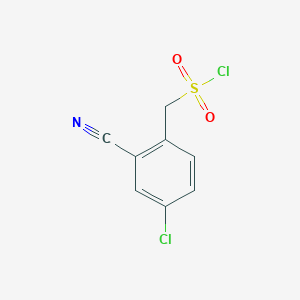

![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)
![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)
![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)
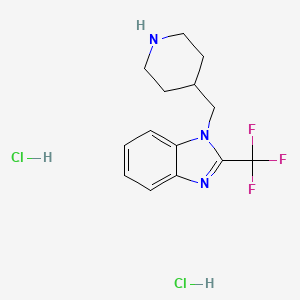
![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)
![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)
